molecular formula C8H16ClNO2 B2562888 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride CAS No. 2174008-23-0

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B2562888
CAS No.: 2174008-23-0
M. Wt: 193.67
InChI Key: ZABHPBIZVOVZSO-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2174008-23-0) is an organic compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is supplied as a solid with a stated purity of 98% and is intended for research and development purposes only . This compound belongs to the class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom . Piperidine rings are among the most significant synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, as well as in numerous alkaloids . The development of substituted piperidines, such as those with specific methyl and carboxylic acid functional groups, is a key task in modern organic and medicinal chemistry . The structural features of this compound—a piperidine core with a carboxylic acid group and two methyl substituents at the 4-position—make it a valuable building block (synthon) for medicinal chemistry. Researchers can use this molecule to create more complex structures for biological testing . The presence of the carboxylic acid functionality allows for further synthetic modifications, such as amide bond formation, which is a common linkage in pharmacologically active molecules. As a specialized piperidine derivative, it holds potential for use in the synthesis of novel compounds with various pharmacological activities. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

4,4-dimethylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-5-6(8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHPBIZVOVZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174008-23-0
Record name 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the carboxylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer progression.

Case Study: ERK5 Kinase Inhibition
A study demonstrated that compounds related to this compound exhibited potent inhibition of the ERK5 kinase, which is implicated in various cancers. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring enhanced potency and selectivity against cancer cell lines, including breast and renal cancers .

CompoundIC50 (µM)Cell Line
Compound A0.3MDA-MB-231
Compound B22.3A498
Compound C25.0SJSA-1

Antiviral Activity

Research has shown that derivatives of this compound possess moderate antiviral properties against specific viral targets.

Case Study: Antiviral Efficacy
In a study evaluating the antiviral potential of structurally similar compounds, EC50 values ranged from 130 to 263 µM against viral infections, indicating a promising avenue for further development .

Enzyme Inhibition

The compound has been noted for its ability to inhibit various enzymes, making it a candidate for therapeutic applications.

Example: Tyrosinase Inhibition
Kinetic studies revealed that compounds based on the piperidine structure significantly reduced tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .

Antimicrobial Properties

This compound exhibits antimicrobial activities, particularly against bacterial pathogens.

Case Study: Efficacy Against Bacteria
Research indicated that the compound effectively inhibited Escherichia coli growth at concentrations around 50 µM, demonstrating its potential as an antibacterial agent .

Safety Profile

While exploring its applications, it is crucial to consider the safety profile of this compound:

Hazard ClassificationDescription
Acute Tox. 4Harmful if swallowed
Skin Irrit. 2Causes skin irritation
Eye Irrit. 2ACauses serious eye irritation

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Rigidity vs. Flexibility

  • The 4,4-dimethyl groups in the target compound impose steric hindrance, reducing conformational flexibility compared to non-methylated analogs like 1-phenylpiperidine-4-carboxylic acid hydrochloride . This rigidity may enhance selectivity in target binding but reduce solubility in non-polar solvents.
  • Fluorinated analogs (e.g., 3,3-difluoro and 4,4-difluoro derivatives) exhibit increased electronegativity and metabolic stability, making them preferable for CNS-targeting drugs .

Salt Form and Solubility

  • Hydrochloride salts universally improve aqueous solubility across all compared compounds, critical for bioavailability in drug formulations. For example, nicardipine hydrochloride () demonstrates pH-dependent stability, a property likely shared by the target compound .

Functional Group Diversity

  • Carboxylic acid derivatives (e.g., 1-phenylpiperidine-4-carboxylic acid hydrochloride) are often utilized as zwitterionic motifs in drug design, while ester derivatives (e.g., methyl/ethyl carboxylates) serve as prodrugs or synthetic intermediates .

Research Implications

  • Toxicological Profiles: Piperidine hydrochlorides generally exhibit moderate acute toxicity (e.g., diphenoxylate hydrochloride in ), necessitating rigorous safety evaluations for the target compound .

Biological Activity

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Characteristics

The compound is characterized by the presence of two methyl groups at the 4-position of the piperidine ring, which imparts distinct steric and electronic properties. This structural uniqueness influences its reactivity and interaction with biological targets, differentiating it from other piperidine derivatives.

This compound acts primarily as a ligand, binding to specific enzymes or receptors. This interaction can modulate their activity, thereby influencing various biochemical pathways. The compound's ability to engage with molecular targets makes it valuable for therapeutic applications, particularly in cancer treatment and enzyme modulation .

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Cytotoxicity : The compound has shown potential cytotoxic effects against several cancer cell lines. For instance, studies indicate that it exhibits selective toxicity towards neoplastic cells while sparing non-malignant cells .
  • Enzyme Interaction : The compound's interaction with specific enzymes has been documented, suggesting its role in modulating enzyme activity, which is critical for various metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySelective toxicity towards cancer cells
Enzyme ModulationInteraction with specific enzymes
Receptor BindingActs as a ligand for various receptors

Case Studies

Several case studies highlight the compound's biological activity:

  • Cytotoxic Evaluation : In a study evaluating the cytotoxic effects on human squamous cell carcinoma (Ca9-22), this compound demonstrated significant cytotoxicity with submicromolar CC50 values. The selectivity index indicated a preference for targeting malignant cells over non-malignant fibroblasts .
  • Enzyme Interaction Studies : Research involving high-throughput screening revealed that the compound interacts with specific molecular targets involved in cancer progression. Its ability to modulate these targets suggests potential applications in developing targeted therapies .

Comparative Analysis

When compared to similar compounds, such as piperidine derivatives with varying substituents, this compound stands out due to its enhanced binding affinity and specificity towards certain biological targets. This uniqueness enhances its potential as a therapeutic agent.

Table 2: Comparison with Similar Compounds

Compound NameBinding AffinitySelectivity IndexReference
4,4-Dimethylpiperidine-3-carboxylic acid HClHighFavorable
Piperidine-3-carboxylic acid hydrochlorideModerateLess favorable
4-Methylpiperidine-3-carboxylic acid hydrochlorideLowUnfavorable

Q & A

Q. What are the validated analytical methods for determining the purity of 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride?

Purity assessment typically employs a combination of titration, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). For titration, the compound is dissolved in alcohol, acidified with HCl, and titrated with sodium hydroxide to determine the endpoint, ensuring purity within 98.0–102.0% (dry weight basis) . IR spectroscopy verifies structural integrity by comparing absorption bands to reference standards. HPLC methods, such as reverse-phase (RP-HPLC) with UV detection, provide precision data (e.g., intraday/interday RSD <2%) for quantification .

Q. How is this compound synthesized, and what intermediates are critical for yield optimization?

Synthesis often involves cyclization of substituted piperidine precursors. For example, ethyl 4-oxo-piperidine-3-carboxylate hydrochloride (a structurally related compound) is synthesized via esterification and subsequent cyclization under acidic conditions . Key intermediates include protected carboxylic acid derivatives (e.g., methyl or ethyl esters) and dimethyl-substituted piperidine scaffolds. Reaction temperature (e.g., 0–5°C for cyclization) and stoichiometric control of HCl are critical to minimize byproducts and maximize yield .

Q. What stability protocols are recommended for long-term storage of this compound?

The hydrochloride salt should be stored at –20°C in airtight, light-resistant containers to prevent hydrolysis or degradation. Stability studies for analogous piperidine derivatives (e.g., meperidine hydrochloride) confirm ≥5-year stability under these conditions . Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for impurity formation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) with a hexane/ethanol mobile phase is effective. For example, (3R,4S)- and (3S,4R)-enantiomers of related piperidine derivatives are resolved with a resolution factor >2.0 . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, achieving >98% enantiomeric excess .

Q. What strategies are used to identify and quantify process-related impurities in this compound?

Impurity profiling employs LC-MS/MS and spiking experiments with reference standards. For example, EP-grade impurities (e.g., ofloxacin N-oxide hydrochloride) are quantified using RP-HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient . Structural elucidation of unknown impurities (e.g., dimeric byproducts) requires high-resolution mass spectrometry (HRMS) and 2D NMR .

Q. How does the steric hindrance of the 4,4-dimethyl group influence the compound’s reactivity in derivatization reactions?

The dimethyl group restricts conformational flexibility, reducing nucleophilic substitution rates at the piperidine nitrogen. For example, acylation reactions (e.g., with acetyl chloride) require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) compared to non-methylated analogs . Computational studies (DFT) suggest that the bulky substituents increase activation energy by 15–20 kJ/mol .

Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?

In vitro receptor binding assays (e.g., opioid or sigma receptors) use radiolabeled ligands (e.g., [³H]-naloxone) to measure IC₅₀ values. For metabolic studies, hepatic microsomal incubations (human/rat) with LC-MS analysis identify major metabolites, such as N-demethylated or hydroxylated derivatives . Toxicity screening in zebrafish embryos (96-hour LC₅₀) assesses acute safety profiles .

Methodological Notes

  • Contradictions in Evidence : While most sources recommend –20°C storage for stability , some analogs (e.g., ethyl 4-oxo-piperidine-3-carboxylate hydrochloride) show stability at 4°C for short-term use . Researchers should validate storage conditions via forced degradation studies.

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